Product packaging for Lithium 6-phospho-D-galactonate(Cat. No.:)

Lithium 6-phospho-D-galactonate

Cat. No.: B12859258
M. Wt: 282.1 g/mol
InChI Key: XLFBFKGAVJLXCJ-FLGKMABCSA-M
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Description

Overview of Carbohydrate Metabolism and Aldonic Acids

Carbohydrate metabolism encompasses a series of biochemical processes responsible for the breakdown, synthesis, and interconversion of carbohydrates in living organisms. uomustansiriyah.edu.iq A central role of carbohydrate metabolism is to provide energy for cellular activities. uomustansiriyah.edu.iqontosight.ai The end products of carbohydrate digestion are primarily the monosaccharides glucose, galactose, and fructose. uobaghdad.edu.iq These simple sugars can be absorbed and utilized by the body. uobaghdad.edu.iq

Aldonic acids are sugar acids derived from the oxidation of the aldehyde group of an aldose monosaccharide. fiveable.me This conversion of an aldehyde to a carboxylic acid group is a key feature of their structure. fiveable.me Common examples of aldonic acids include gluconic acid, galactonic acid, and mannonic acid, which are derived from glucose, galactose, and mannose, respectively. fiveable.me In biological systems, aldonic acids are important intermediates in various metabolic pathways. ontosight.aifiveable.me Their degradation is crucial for energy production, as their breakdown products can enter central metabolic pathways like the citric acid cycle and the pentose (B10789219) phosphate (B84403) pathway. ontosight.ai

Contextualization of 6-Phospho-D-galactonate within Intermediary Metabolism

6-Phospho-D-galactonate is a key intermediate in the catabolism (breakdown) of D-galactonate, particularly in certain bacteria. nih.gov This process occurs through a modified version of the Entner-Doudoroff pathway, sometimes referred to as the DeLey-Doudoroff pathway. nih.govasm.orgresearchgate.net

The breakdown of D-galactonate in organisms like Escherichia coli follows a specific sequence:

D-galactonate is transported into the cell by a transporter protein (DgoT). nih.govevitachem.com

A dehydratase enzyme (DgoD) removes a water molecule from D-galactonate to form 2-dehydro-3-deoxy-D-galactonate. nih.govevitachem.com

A kinase enzyme (DgoK) then phosphorylates this intermediate, using ATP as the phosphate donor, to produce 2-dehydro-3-deoxy-6-phospho-D-galactonate. nih.govevitachem.com

Finally, an aldolase (B8822740) enzyme (DgoA) cleaves 2-dehydro-3-deoxy-6-phospho-D-galactonate into two smaller molecules: pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. nih.govuniprot.org

These end products, pyruvate and D-glyceraldehyde-3-phosphate, are central metabolites that can directly enter glycolysis and the citric acid cycle to generate energy for the cell. asm.org The entire set of genes responsible for this pathway (dgo genes) are often organized into an operon, allowing for coordinated regulation. uniprot.orgasm.org In E. coli, the expression of the dgo operon is controlled by the transcriptional regulator DgoR, which is inactivated by the binding of D-galactonate, the initial substrate of the pathway. asm.orgasm.org

The accumulation of the phosphorylated intermediate, 2-dehydro-3-deoxy-D-galactonate 6-phosphate, can be toxic to the cell if the subsequent enzyme in the pathway, DgoA, is absent. asm.org

Historical Development of Research on D-Galactonate Catabolism

The understanding of D-galactonate metabolism has evolved over several decades. Initial studies on sugar acid metabolism began in the early 1960s, following the groundbreaking work on the regulation of the lactose (B1674315) operon in Escherichia coli. asm.org D-galactonate was first identified as a potential nutrient source for enteric bacteria in the 1970s. asm.orgnih.gov

Through classical genetic and biochemical methods, researchers elucidated the modified Entner-Doudoroff pathway for D-galactonate degradation in E. coli. nih.govnih.gov These early studies successfully identified the enzymatic activities involved and proposed the existence of a "dgo operon" that contained the genes for these enzymes. asm.org

More recent research in the post-genomic era has provided a more detailed picture. The specific transporter for D-galactonate (DgoT) has been characterized, and the intricate regulation of the dgo operon by the repressor protein DgoR has been detailed. asm.orgnih.gov Furthermore, the significance of D-galactonate metabolism in the context of host-bacterium interactions has become increasingly apparent, with studies showing the upregulation of the dgo operon in various pathogenic and commensal bacteria within their hosts. asm.orgnih.gov

The DeLey-Doudoroff pathway for galactose metabolism, which proceeds via D-galactonate, has also been identified and studied in other bacteria, such as Azotobacter vinelandii and the archaeon Haloferax volcanii, highlighting the distribution of this metabolic route across different microbial domains. nih.govresearchgate.netoup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12LiO10P B12859258 Lithium 6-phospho-D-galactonate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12LiO10P

Molecular Weight

282.1 g/mol

IUPAC Name

lithium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoate

InChI

InChI=1S/C6H13O10P.Li/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15);/q;+1/p-1/t2-,3+,4+,5-;/m1./s1

InChI Key

XLFBFKGAVJLXCJ-FLGKMABCSA-M

Isomeric SMILES

[Li+].C([C@H]([C@@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)OP(=O)(O)O

Canonical SMILES

[Li+].C(C(C(C(C(C(=O)[O-])O)O)O)O)OP(=O)(O)O

Origin of Product

United States

Metabolic Pathways and Intermediary Roles of 2 Keto 3 Deoxy 6 Phospho D Galactonate

The Entner-Doudoroff Pathway (EDP) for Hexose Acid Catabolism.ou.edulibretexts.orgresearchgate.net

The Entner-Doudoroff Pathway (EDP) represents an alternative to the more common Embden-Meyerhof-Parnas (EMP) pathway for glucose catabolism. ou.edulibretexts.org Discovered in 1952 in Pseudomonas saccharophila, the EDP is a series of reactions that break down glucose and other sugar acids. ou.edulibretexts.org While initially thought to be confined to a small number of Gram-negative bacteria, it is now recognized as being widely distributed among prokaryotes, including both bacteria and archaea, and even some eukaryotes. ou.eduresearchgate.net The pathway is characterized by its unique enzymes, 6-phosphogluconate dehydratase and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (B8822740), which ultimately lead to the production of pyruvate (B1213749). libretexts.orgwikipedia.org

A key feature of the EDP is its net yield of 1 ATP, 1 NADH, and 1 NADPH per molecule of glucose, which differs from the 2 ATP and 2 NADH produced in glycolysis. libretexts.orgnih.gov This pathway is particularly important for the catabolism of sugar acids, such as D-galactonate. nih.gov

The catabolism of D-galactose in some bacteria proceeds through the De Ley-Doudoroff pathway, which leads to the formation of D-galactonate. nih.govbiocyc.org This D-galactonate is then converted into 2-keto-3-deoxy-D-galactonate (KDG). nih.gov The subsequent step in this bacterial pathway is the phosphorylation of D-KDG to 2-keto-3-deoxy-D-galactonate 6-phosphate (D-KDPGal) by the enzyme D-KDGal kinase. researchgate.net This phosphorylation is a critical activation step, preparing the molecule for the subsequent cleavage reaction. nih.gov

The enzymes involved in this conversion have been identified in various bacteria, including Escherichia coli and Azotobacter vinelandii. nih.gov In nonpathogenic mycobacteria, the activities of galactonate dehydratase and 2-dehydro-3-deoxygalactonate kinase have been demonstrated. biocyc.org

The pivotal step in this pathway is the aldolytic cleavage of 2-dehydro-3-deoxy-D-galactonate-6-phosphate (another name for D-KDPGal) into pyruvate and D-glyceraldehyde-3-phosphate. ontosight.aiwikipedia.org This reaction is catalyzed by the enzyme 2-dehydro-3-deoxy-6-phosphogalactonate aldolase (also known as KDPGal aldolase). ontosight.aiwikipedia.org This enzyme belongs to the family of lyases, specifically aldehyde-lyases that cleave carbon-carbon bonds. wikipedia.org

The products of this cleavage, pyruvate and D-glyceraldehyde-3-phosphate, are central metabolites that can directly enter other primary metabolic pathways like glycolysis for further energy generation. ontosight.ainih.gov The D-glyceraldehyde 3-phosphate is typically converted to pyruvate via the enzymes of the lower part of the EMP pathway. researchgate.net

The Entner-Doudoroff Pathway exhibits several variations across different organisms. nih.govfrontiersin.org

Zymomonas mobilis : In this bacterium, the EDP is constitutive and the primary route for glucose breakdown. nih.govfrontiersin.org

Escherichia coli : The EDP enzymes are inducible and are mainly used for catabolizing gluconate, while glucose is preferentially metabolized through glycolysis. nih.govfrontiersin.org

Pseudomonas species : These organisms, which lack the key glycolytic enzyme phosphofructokinase, utilize a "cyclic" version of the EDP. nih.govfrontiersin.org

Archaeons : Some archaea, like Sulfolobus solfataricus, possess a non-phosphorylative or semi-phosphorylative version of the EDP. researchgate.netresearchgate.net In the non-phosphorylative pathway, glucose is converted to 2-keto-3-deoxygluconate (B102576) (KDG) which is then cleaved into pyruvate and glyceraldehyde. wikipedia.org The glyceraldehyde is subsequently phosphorylated. wikipedia.org

Campylobacter : While most Campylobacter isolates cannot metabolize glucose, some strains of C. jejuni subsp. doylei and C. coli have been found to possess a complete EDP, enabling them to utilize glucose. nih.govfrontiersin.org This trait appears to be rare but enhances survival and biofilm formation in these isolates. nih.gov

These variations highlight the metabolic flexibility of microorganisms and their adaptation to different environmental niches. ou.edu

Interconnections with the Pentose (B10789219) Phosphate (B84403) Pathway (PPP).ou.edunih.gov

The Entner-Doudoroff pathway is metabolically linked to the Pentose Phosphate Pathway (PPP), another central route for glucose metabolism. researchgate.net

The key intermediate of the EDP, 2-keto-3-deoxy-6-phosphogluconate (KDPG), is structurally similar to intermediates of the PPP. ou.edu While not a direct intermediate of the canonical PPP, the pathways are interconnected. The PPP branches from glucose-6-phosphate, a precursor for the EDP. frontiersin.org Furthermore, D-glyceraldehyde-3-phosphate, a product of KDPG aldolase, is a key intermediate in the non-oxidative branch of the PPP. frontiersin.orgnih.gov This allows for the flow of carbon between the two pathways.

The activity of the EDP can influence the flux of metabolites through both glycolysis and the PPP. By providing an alternative route for glucose-6-phosphate catabolism, the EDP can modulate the amount of substrate entering the PPP. The production of NADPH in the EDP is also a significant regulatory point, as the NADP+/NADPH ratio is a key regulator of the PPP's oxidative branch. nih.gov The interplay between these pathways allows cells to balance the production of ATP, reducing power (NADH and NADPH), and biosynthetic precursors according to their metabolic needs. researchgate.net For instance, the EDP provides a mechanism to generate NADPH without the carbon loss as CO2 that occurs in the PPP. researchgate.net

D-Galactonate Metabolism in Specific Microbial Systems

The utilization of D-galactonate, leading to the formation of 2-keto-3-deoxy-6-phospho-D-galactonate, is a critical metabolic capability for various bacteria and archaea, enabling them to thrive in diverse environments where D-galactose or its related polymers are present.

Escherichia coli can utilize D-galactonate as a sole carbon and energy source through a modified Entner-Doudoroff pathway. biocyc.orgasm.org This metabolic route is encoded by the dgo (D-galactonate) operon. uniprot.orgasm.org The process begins with the transport of D-galactonate into the cell by a putative transporter, DgoT. asm.org Inside the cytoplasm, the enzyme D-galactonate dehydratase (DgoD) converts D-galactonate into 2-dehydro-3-deoxy-D-galactonate (more commonly known as 2-keto-3-deoxy-D-galactonate or KDGal). asm.org

This intermediate, KDGal, is then phosphorylated by the kinase DgoK, an ATP-dependent reaction that yields 2-dehydro-3-deoxy-6-phospho-D-galactonate (KDPGal). asm.org The final step is the cleavage of KDPGal by the aldolase DgoA. uniprot.orgasm.org This reaction breaks the six-carbon compound into two three-carbon molecules: pyruvate and D-glyceraldehyde-3-phosphate. biocyc.orguniprot.org These products are then funneled into central metabolic pathways like glycolysis. asm.org The entire dgo operon is negatively regulated by the transcriptional repressor DgoR. uniprot.orgasm.org

Table 1: Key Enzymes in E. coli D-Galactonate Metabolism

GeneEnzyme NameAbbreviationFunction
dgoTD-galactonate transporterDgoTTransports D-galactonate into the cytoplasm. asm.org
dgoDD-galactonate dehydrataseDgoDDehydrates D-galactonate to 2-keto-3-deoxy-D-galactonate (KDGal). asm.org
dgoK2-dehydro-3-deoxygalactonokinaseDgoKPhosphorylates KDGal to 2-keto-3-deoxy-6-phospho-D-galactonate (KDPGal). biocyc.orgasm.org
dgoA2-dehydro-3-deoxy-6-phosphogalactonate aldolaseDgoACleaves KDPGal into pyruvate and D-glyceraldehyde-3-phosphate. uniprot.org
dgoRD-galactonate operon repressorDgoRNegatively regulates the expression of the dgo operon. uniprot.orgasm.org

Carrageenans are sulfated polysaccharides found in red seaweeds, composed of repeating disaccharide units of D-galactose and 3,6-anhydro-D-galactose (D-AHG). nih.gov The marine bacterium Flavobacterium algicola possesses a sophisticated enzymatic system to degrade carrageenan and utilize its monomeric components. nih.govasm.org The degradation pathway for D-AHG converges with the D-galactonate pathway at the intermediate 2-keto-3-deoxy-D-galactonate (KDGal). researchgate.netnih.gov

In this pathway, D-AHG is first converted to 3,6-anhydro-D-galactonate (D-AHGA) by a dehydrogenase. nih.gov Subsequently, a cycloisomerase transforms D-AHGA into KDGal. nih.gov From this point, the pathway mirrors the latter steps of the De Ley-Doudoroff pathway. nih.gov KDGal is phosphorylated by a specific kinase (FaKDGK) to form 2-keto-3-deoxy-6-phospho-D-galactonate (KDPGal). nih.govasm.org Finally, a KDPGal aldolase (FaKDPGA) cleaves KDPGal into pyruvate and D-glyceraldehyde-3-phosphate, which enter central metabolism. nih.gov

Table 2: Enzymes of the 3,6-anhydro-D-galactose (D-AHG) Catabolic Pathway in F. algicola

Gene (Locus Tag)Enzyme NameAbbreviationFunction
29723,6-anhydro-D-galactose dehydrogenaseFaDADConverts D-AHG to 3,6-anhydro-D-galactonate (D-AHGA). nih.gov
29713,6-anhydro-D-galactonate cycloisomeraseFaDAACCyclizes D-AHGA to 2-keto-3-deoxy-D-galactonate (KDGal). nih.gov
29732-keto-3-deoxy-D-galactonate kinaseFaKDGKPhosphorylates KDGal to 2-keto-3-deoxy-6-phospho-D-galactonate (KDPGal). nih.govasm.org
29742-keto-3-deoxy-6-phospho-D-galactonate aldolaseFaKDPGACleaves KDPGal into pyruvate and D-glyceraldehyde-3-phosphate. nih.govasm.org

The thermoacidophilic archaeon Sulfolobus solfataricus utilizes a branched Entner-Doudoroff (ED) pathway for carbohydrate metabolism. portlandpress.com A notable feature of this pathway is the promiscuity of its enzymes, allowing it to degrade both glucose and its C4 epimer, galactose, using the same set of enzymes. portlandpress.comoup.com

In this organism, galactose is catabolized to 2-keto-3-deoxy-D-galactonate (KDGal). mdpi.com The pathway then branches into a non-phosphorylative and a semi-phosphorylative route. portlandpress.com In the semi-phosphorylative branch, a kinase phosphorylates KDGal to 2-keto-3-deoxy-6-phospho-D-galactonate (KDPGal). oup.com The key enzyme, a bifunctional KD(P)G aldolase, is capable of cleaving both the phosphorylated intermediate (KDPGal) and the non-phosphorylated intermediate (2-keto-3-deoxy-gluconate, KDG). portlandpress.comuniprot.org When acting on KDPGal, the aldolase produces pyruvate and D-glyceraldehyde-3-phosphate. uniprot.org This enzymatic flexibility contrasts with the highly specific enzymes found in many bacterial pathways. uniprot.org

Table 3: Promiscuous Enzymes in S. solfataricus Galactose Catabolism

EnzymeAbbreviationSubstratesProducts of Cleavage
2-keto-3-deoxygluconate kinaseKDG kinase2-keto-3-deoxygluconate (KDG), 2-keto-3-deoxygalactonate (KDGal)Phosphorylates substrates to KDPG and KDPGal, respectively. oup.com
2-dehydro-3-deoxy-phosphogluconate/2-dehydro-3-deoxy-6-phosphogalactonate aldolaseKD(P)G aldolase2-keto-3-deoxy-6-phosphogluconate (KDPG), 2-keto-3-deoxy-6-phosphogalactonate (KDPGal), KDG, KDGalCleaves KDPG/KDPGal to pyruvate and D-glyceraldehyde 3-phosphate; Cleaves KDG/KDGal to pyruvate and glyceraldehyde. mdpi.comuniprot.org

Caulobacter crescentus catabolizes galactose via the Entner-Doudoroff pathway. nih.govnih.gov The utilization of galactose as a sole carbon source in wild-type strains requires the presence of cyclic AMP derivatives. nih.govnih.gov The pathway initiates with the conversion of galactose to galactonate by galactose dehydrogenase. nih.gov Following subsequent steps that are characteristic of the De Ley-Doudoroff pathway, the intermediate 2-keto-3-deoxy-6-phospho-D-galactonate (referred to as 2-keto-3-deoxy-6-phosphogalactonic acid in older literature) is formed. nih.govnih.gov

The crucial final step in this pathway is the hydrolysis of this intermediate by the enzyme 2-keto-3-deoxy-6-phosphogalactonate aldolase. nih.gov This aldol (B89426) cleavage reaction yields pyruvate and triose phosphate, which can then be integrated into the central metabolism of the cell. nih.gov The enzymes galactose dehydrogenase and 2-keto-3-deoxy-6-phosphogalactonate aldolase are inducible and appear to be regulated independently of each other and of the galactose uptake system. nih.govnih.gov

Table 4: Key Inducible Enzymes in C. crescentus Galactose Catabolism

EnzymeFunctionRegulatory Feature
Galactose dehydrogenaseConverts galactose to galactonate. nih.govInducible; independently regulated. nih.gov
2-keto-3-deoxy-6-phosphogalactonate aldolaseCatalyzes the hydrolysis of 2-keto-3-deoxy-6-phospho-D-galactonate to yield pyruvate and triose phosphate. nih.govInducible; independently regulated. nih.gov

Enzymology and Biochemical Interactions of 6 Phospho D Galactonate

Enzymes Catalyzing 2-Dehydro-3-deoxy-6-phospho-D-galactonate (D-KDPGal) Transformation

The transformation of 2-dehydro-3-deoxy-6-phospho-D-galactonate (D-KDPGal) is a critical step in the D-galactonate degradation pathway. biocyc.org This process is primarily managed by a specific set of enzymes that ensure the conversion of D-KDPGal into metabolites that can enter mainstream metabolic pathways like glycolysis. nih.govontosight.ai

2-Dehydro-3-deoxy-6-phospho-D-galactonate aldolase (B8822740), also known as D-KDPGal aldolase, is the enzyme responsible for the final step in the D-galactonate degradation pathway. biocyc.orguniprot.org It catalyzes the reversible cleavage of 2-dehydro-3-deoxy-D-galactonate 6-phosphate into two smaller, readily metabolizable molecules: pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. ontosight.aiwikipedia.orgebi.ac.uk This reaction is an aldol (B89426) cleavage, a type of carbon-carbon bond-breaking reaction. biocyc.orgwikipedia.org The enzyme is essential for bacteria that utilize D-galactose and D-galactonate through the DeLey-Doudoroff pathway. biocyc.orguniprot.org

The reaction catalyzed by D-KDPGal aldolase is a reversible, stereospecific retro-aldol cleavage. uniprot.org In the degradative direction, the enzyme breaks the bond between C3 and C4 of the 2-dehydro-3-deoxy-D-galactonate 6-phosphate molecule. In the synthetic direction, it catalyzes the aldol addition of pyruvate to an aldehyde. uniprot.org The enzyme exhibits re-facial selectivity in the addition of pyruvate to electrophilic aldehydes. uniprot.org While it efficiently uses pyruvate as the nucleophilic component, it can accept a limited range of aldehyde substrates, including D-glyceraldehyde-3-phosphate (its natural substrate), D-glyceraldehyde, and glycolaldehyde. uniprot.org The enzyme is a Class I aldolase, which means it utilizes a lysine (B10760008) residue in its active site to form a Schiff base intermediate with the substrate. ebi.ac.uk This covalent catalysis is a hallmark of this class of aldolases. nih.gov The stereoselectivity of the enzyme is thought to be influenced by specific amino acid residues within the active site, with studies suggesting that a single amino acid change can play a significant role in determining the stereochemical outcome of the reaction. ebi.ac.uk

As of late 2007, crystal structures of Escherichia coli KDPGal aldolase have been determined, providing valuable insights into its function. wikipedia.orgebi.ac.uk The enzyme has a tertiary folding pattern similar to triosephosphate isomerase, forming an eight-stranded α/β-barrel structure. wikipedia.org This structural motif, known as a TIM barrel, is a common fold for aldolases. ebi.ac.uk The active site is located in the carboxylic side of the barrel. wikipedia.org The enzyme exists as a homotrimer, and its structure has been solved with and without bound substrates. ebi.ac.uk Structural comparisons with the related enzyme, 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase, have highlighted key residues that determine substrate specificity and stereoselectivity. For instance, the substitution of a threonine in KDPG aldolase with a valine in KDPGal aldolase is believed to be a critical factor in dictating the stereochemical course of the catalysis. ebi.ac.uk

The conversion of D-galactonate to 2-dehydro-3-deoxy-6-phospho-D-galactonate involves a two-step process catalyzed by D-galactonate dehydratase (DgoD) and 2-dehydro-3-deoxygalactonate kinase (DgoK). nih.gov

D-Galactonate Dehydratase (DgoD) (EC 4.2.1.6): This enzyme initiates the pathway by catalyzing the dehydration of D-galactonate to form 2-dehydro-3-deoxy-D-galactonate. uniprot.orguniprot.org This reaction proceeds via an anti-dehydration mechanism. uniprot.org DgoD belongs to the family of lyases, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org

2-Dehydro-3-deoxygalactonate Kinase (DgoK) (EC 2.7.1.58): Following the dehydration step, DgoK catalyzes the phosphorylation of 2-dehydro-3-deoxy-D-galactonate. wikipedia.orguniprot.org This reaction uses ATP as the phosphate (B84403) donor, producing 2-dehydro-3-deoxy-D-galactonate 6-phosphate and ADP. wikipedia.org This phosphorylation step is crucial as it prepares the molecule for the subsequent aldol cleavage by D-KDPGal aldolase. nih.gov The expression of the dgo operon, which includes the genes for these enzymes, is induced by D-galactonate. nih.govuniprot.org

6-Phosphogluconate dehydratase (EDD) (EC 4.2.1.12) is a key enzyme in the Entner-Doudoroff pathway, responsible for the dehydration of 6-phospho-D-gluconate to 2-keto-3-deoxy-6-phosphogluconate (KDPG). frontiersin.orgebi.ac.ukasm.org While its primary substrate is 6-phosphogluconate, studies on the substrate specificity of EDD from Caulobacter crescentus have shown that it does not exhibit activity with D-galactonate. frontiersin.orgnih.gov This suggests that in organisms possessing both pathways, the metabolism of 6-phospho-D-galactonate is distinct from that of 6-phospho-D-gluconate and is handled by a separate set of enzymes.

2-Dehydro-3-deoxy-6-phospho-D-galactonate Aldolase (EC 4.1.2.21)

Inhibitory Effects of 6-Phospho-D-galactonate

The accumulation of metabolic intermediates can often have regulatory or even inhibitory effects on cellular processes. In the context of D-galactonate metabolism, the accumulation of 2-oxo-3-deoxygalactonate 6-phosphate (another name for 2-dehydro-3-deoxy-6-phospho-D-galactonate) has been observed to cause growth inhibition in E. coli mutants that are deficient in the subsequent enzyme, 2-oxo-3-deoxygalactonate 6-phosphate aldolase. frenoy.eu This suggests that high concentrations of this phosphorylated intermediate can be toxic to the cell. frenoy.euasm.org This inhibitory effect can be alleviated by secondary mutations that prevent the formation of the intermediate, for instance, through defects in galactonate transport or the preceding enzymatic steps. frenoy.eu

Inhibition of 6-Phospho-gluconate Dehydrogenase

6-phospho-D-galactonate has been identified as an inhibitor of 6-phosphogluconate dehydrogenase (6PGD), a critical enzyme in the pentose (B10789219) phosphate pathway (PPP). nih.govelifesciences.orgmdpi.com This pathway is essential for generating NADPH, which is vital for reductive biosynthesis and protecting against oxidative stress, as well as for producing precursors for nucleotide synthesis. mdpi.com The overexpression of 6PGD has been linked to various human cancers, making it a potential therapeutic target. nih.gov

Research indicates that 6-phospho-D-galactonate acts as a competitive inhibitor of 6PGD. This means it directly competes with the enzyme's natural substrate, 6-phospho-D-gluconate, for binding at the active site. The structural similarity between the inhibitor and the substrate is the basis for this competition.

A study using pomegranate peel extract, which was found to inhibit 6PGD, demonstrated competitive inhibition with respect to both the substrate (6-phospho-D-gluconate) and the cofactor (NADP+). nih.gov The inhibition constant (Ki) for the extract was reported as 12.72 ± 5.54 ng/mL. nih.gov While this study used a complex extract, it highlights the potential for compounds with a similar structure to 6-phospho-D-galactonate to act as competitive inhibitors of 6PGD.

Inhibition of Phospho-glucose Isomerase

The inhibitory action of phosphorylated sugar acids like 6-phospho-D-galactonate extends to phosphoglucose (B3042753) isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI). wikipedia.orgebi.ac.uk This enzyme catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P), a fundamental step in both glycolysis and gluconeogenesis. wikipedia.orgebi.ac.uk PGI is a dimeric enzyme, and its activity is crucial for central carbon metabolism. ebi.ac.uk

Studies have shown that various phosphorylated sugar derivatives can inhibit PGI. For example, 6-phosphogluconate is a known competitive inhibitor of PGI. nih.govskemman.is Another potent competitive inhibitor is 5-phospho-D-arabinonate, which is considered a stable analogue of the enediolate intermediate in the PGI reaction. researchgate.net Sorbitol-6-phosphate also acts as a competitive inhibitor for both cytosolic and chloroplastic PGI isoforms. nih.gov Given the structural similarities, 6-phospho-D-galactonate is expected to act as a competitive inhibitor of PGI, binding to the active site and preventing the binding of the natural substrate, glucose-6-phosphate.

Kinetic Characterization of Associated Enzymes

The metabolism of D-galactonate in microorganisms can proceed through several pathways, including a modified Entner-Doudoroff pathway. nih.govnih.gov In Escherichia coli, this pathway involves a set of enzymes encoded by the dgo operon. nih.govnih.gov The pathway begins with the transport of D-galactonate into the cell, followed by its dehydration to 2-dehydro-3-deoxy-D-galactonate by D-galactonate dehydratase (DgoD). nih.gov This intermediate is then phosphorylated by 2-dehydro-3-deoxy-D-galactonate kinase (DgoK) to form 2-dehydro-3-deoxy-D-galactonate 6-phosphate (a related compound to 6-phospho-D-galactonate). nih.gov Finally, this phosphorylated intermediate is cleaved by the aldolase DgoA into D-glyceraldehyde 3-phosphate and pyruvate. nih.gov

In some archaea, such as Sulfolobus solfataricus, glucose and galactose can be catabolized via a branched variant of the Entner-Doudoroff pathway. enzyme-database.org This involves an aldolase that can utilize both 2-dehydro-3-deoxy-6-phosphate-D-gluconate and 2-dehydro-3-deoxy-6-phosphate-D-galactonate with similar efficiency. enzyme-database.org

Another related pathway is the De Ley-Doudoroff pathway for D-galactose metabolism, found in some bacteria. creative-enzymes.com This pathway starts with the oxidation of D-galactose to D-galactono-1,4-lactone by D-galactose 1-dehydrogenase, which is then hydrolyzed to D-galactonate. creative-enzymes.com The subsequent steps convert D-galactonate into pyruvate and D-glyceraldehyde-3-phosphate. creative-enzymes.com

The following interactive table summarizes the kinetic data for the inhibition of key enzymes by compounds structurally related to 6-phospho-D-galactonate.

EnzymeInhibitorSubstrateKi ValueInhibition Type
Phosphoglucose Isomerase6-PhosphogluconateGlucose-6-phosphate0.048 ± 0.005 mM nih.govCompetitive
Phosphoglucose Isomerase6-PhosphogluconateFructose-6-phosphate0.042 ± 0.004 mM nih.govCompetitive
Phosphoglucose Isomerase5-Phospho-D-arabinonateNot Specified3 x 10⁻⁷ M researchgate.netCompetitive
Phosphoglucose Isomerase (cytosolic)Erythrose 4-phosphateNot Specified1.2 µM nih.govNot Specified
Phosphoglucose Isomerase (chloroplastic)Erythrose 4-phosphateNot Specified3.0 µM nih.govNot Specified
Phosphoglucose Isomerase (cytosolic)Sorbitol-6-phosphateNot Specified61 µM nih.govCompetitive
Phosphoglucose Isomerase (chloroplastic)Sorbitol-6-phosphateNot Specified40 µM nih.govCompetitive
6-Phosphogluconate Dehydrogenase6-AminonicotinamideNot Specified0.46 µM apexbt.comNot Specified

Biosynthesis and Production of Phosphorylated D Galactonate Intermediates

Enzymatic Synthesis Approaches for D-KDPG and Analogs

The enzymatic synthesis of 2-keto-3-deoxy-6-phosphogluconate (KDPG) and its analogs, like 2-keto-3-deoxy-D-galactonate, represents a significant area of biocatalysis. researchgate.net KDPG is a key intermediate in the Entner-Doudoroff (ED) pathway. frontiersin.orgnih.gov

One primary enzymatic route for KDPG synthesis involves the dehydration of 6-phosphogluconate (6PG), a reaction catalyzed by 6-phosphogluconate dehydratase (EDD). frontiersin.orgnih.gov Researchers have developed a one-step enzymatic method using the EDD from Caulobacter crescentus for efficient KDPG production. researchgate.net An earlier method using a partially purified EDD from Pseudomonas putida achieved a product yield of approximately 80%, though enzyme instability was a challenge. frontiersin.orgnih.gov

A second major strategy is the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, catalyzed by KDPG aldolase (B8822740). wikipedia.org KDPG aldolases from Pseudomonas fluorescens and Escherichia coli exhibit high enantioselectivity, specifically producing KDPG without the galactonate analog. frontiersin.orgnih.gov This enzyme catalyzes a reversible stereospecific retro-aldol cleavage. wikipedia.org

Furthermore, directed evolution techniques have been applied to KDPG aldolase to broaden its utility. nih.gov By modifying the active site, scientists have created variants with altered substrate specificity and stereoselectivity, enabling the synthesis of a wider range of D- and L-sugars from non-phosphorylated aldehydes and pyruvate. wikipedia.orgnih.gov These evolved enzymes overcome the high specificity of the native enzyme, enhancing its application in asymmetric synthesis. nih.gov

EnzymeReaction CatalyzedSource Organism (Example)Application
6-Phosphogluconate Dehydratase (EDD) 6-Phosphogluconate → KDPG + H₂OCaulobacter crescentusOne-step synthesis of KDPG. researchgate.net
KDPG Aldolase Pyruvate + D-Glyceraldehyde-3-Phosphate ⇌ KDPGE. coli, P. fluorescensStereospecific synthesis of KDPG. frontiersin.orgnih.govwikipedia.org
Evolved KDPG Aldolase Pyruvate + Non-phosphorylated Aldehydes → D- and L-sugarsN/A (Laboratory-evolved)Asymmetric synthesis of various sugars. nih.gov

Metabolic Engineering Strategies for D-Galactonate Biosynthesis

Metabolic engineering offers a powerful alternative to purely enzymatic methods, enabling the production of D-galactonate and its derivatives within living microorganisms. These strategies often involve reprogramming the cellular metabolism of hosts like Escherichia coli and the fungus Aspergillus niger to convert sugars into the desired products. nih.govgenscript.com

In E. coli, D-galactonate is naturally metabolized through a modified Entner-Doudoroff pathway encoded by the dgo operon. researchgate.netnih.gov This pathway includes a transporter (DgoT), a dehydratase (DgoD), a kinase (DgoK), and an aldolase (DgoA). nih.gov Engineering efforts focus on manipulating this and related pathways to achieve high-yield accumulation of D-galactonate.

Fungal systems, particularly Aspergillus niger and Hypocrea jecorina (Trichoderma reesei), are also prominent hosts for producing galactonate-derived compounds. asm.orgaalto.fi These fungi can utilize D-galacturonic acid, the main component of pectin, as a substrate. asm.org Engineering their native catabolic pathways allows for the conversion of this abundant biomass-derived sugar into valuable chemicals. asm.orgvtt.fi

A cornerstone of metabolic engineering is the strategic deletion of genes to block competing metabolic pathways, thereby redirecting carbon flux towards the target molecule.

In E. coli, a key strategy to enhance D-galactonate production from D-galactose involves blocking the inherent pathways that consume both the substrate and the product. nih.gov Deleting the galK gene prevents the initial phosphorylation of D-galactose, making it available for conversion to D-galactonate. nih.gov Simultaneously, deleting the dgoK gene, which encodes the kinase for the downstream metabolism of a D-galactonate intermediate, prevents the product from being further catabolized. nih.gov These modifications, combined with the expression of a suitable dehydrogenase, led to a 7.3-fold increase in D-galactonate concentration in flask cultivations. nih.gov

Similar strategies are applied in fungi. To produce L-galactonic acid from D-galacturonic acid, the gene encoding L-galactonate dehydratase (gaaB in A. niger) is deleted. asm.org This modification halts the natural catabolic pathway, leading to the accumulation of the desired intermediate. asm.org In some cases, overexpressing the first enzyme in the pathway, D-galacturonate reductase, can further improve production rates. aalto.fiasm.org

Host OrganismGene(s) DeletedPurpose of DeletionResult
Escherichia coli galK, dgoKBlock D-galactose assimilation and D-galactonate catabolism. nih.gov7.3-fold increase in D-galactonate production. nih.gov
Aspergillus niger gaaB (L-galactonate dehydratase)Block L-galactonate catabolism. asm.orgAccumulation of L-galactonic acid. asm.org
Hypocrea jecorina gaaA (D-galacturonate reductase)Block D-galacturonate catabolism. asm.orgEnables conversion of D-galacturonate to galactarate when a dehydrogenase is added. asm.org

Introducing foreign (heterologous) genes that encode for efficient enzymes is another critical strategy. This is particularly effective when the native host lacks a sufficiently active enzyme for a desired conversion step.

To facilitate the conversion of D-galactose to D-galactonate in E. coli, researchers introduced the gld gene from the plant pathogen Pseudomonas syringae. nih.gov This gene encodes a galactose dehydrogenase that efficiently catalyzes the oxidation of D-galactose. nih.gov An engineered E. coli strain expressing this gld gene, coupled with the aforementioned gene deletions, achieved a final D-galactonate titer of 17.6 g/L with a yield of 88.1% in a batch fermentation process. nih.gov

In fungi, to convert D-galacturonic acid into meso-galactarate, a different strategy was employed. After deleting the native D-galacturonate reductase gene (gaaA), a bacterial uronate dehydrogenase (udh) gene was expressed in H. jecorina and A. niger. asm.org This NAD-dependent dehydrogenase oxidizes D-galacturonic acid to meso-galactaric acid, demonstrating how heterologous enzymes can be used to create novel production pathways in well-established industrial microorganisms. asm.org

Regulation and Transport Mechanisms Pertaining to D Galactonate Metabolism

Transcriptional Regulation by DgoR in Escherichia coli

In E. coli, the genes required for D-galactonate metabolism (dgo genes) are organized into an operon. researchgate.net The expression of this operon is primarily governed by the transcriptional repressor DgoR, which acts as a negative regulator. researchgate.netfrontiersin.org

DgoR is a well-characterized member of the GntR superfamily of transcriptional regulators, specifically belonging to the FadR subfamily. frontiersin.orgasm.org This classification is based on its structural domains: an N-terminal winged-helix-turn-helix (wHTH) motif responsible for DNA binding and a C-terminal domain involved in effector binding and oligomerization (E-O). asm.orgresearchgate.net Like other members of this family, DgoR typically forms a dimer to carry out its regulatory function. asm.orgoup.com Its role is to repress the dgo operon in the absence of its specific effector molecule. uniprot.org

The repression exerted by DgoR is relieved in the presence of D-galactonate, which acts as an inducer. researchgate.netoup.com The binding of D-galactonate to the C-terminal effector-binding domain of the DgoR protein induces a significant conformational change. asm.orgoup.comoup.com This allosteric regulation alters the structure of DgoR, decreasing its affinity for its DNA binding site. uniprot.org Consequently, the repressor detaches from the operator, allowing for the transcription of the dgo genes. oup.comuniprot.org Interestingly, research has revealed that a divalent metal ion, such as Zn2+, Mg2+, or Ca2+, is necessary for the effective binding of D-galactonate to DgoR. researchgate.netfrontiersin.org

The regulatory region of the dgo operon is located upstream of the dgoR gene, which is the first gene in the operon. researchgate.netasm.org This region contains the promoter, where RNA polymerase binds to initiate transcription, and the operator, the binding site for the DgoR repressor. bccampus.ca The DgoR operator consists of two closely spaced inverted repeat sequences. frontiersin.orgasm.orgoup.com Crucially, these operator sites physically overlap with the D-galactonate-inducible promoter. asm.orgoup.com This overlap is the basis of the repression mechanism; when DgoR is bound to the operator, it sterically hinders RNA polymerase from accessing the promoter, thereby blocking transcription. libretexts.org The consensus binding sequence for DgoR has been identified as 5′-TTGTA(G/C)TACA(A/T)-3′, which aligns with the signature sequence for GntR family members. asm.org

Extensive mutational studies have provided deep insights into the structure-function relationship of DgoR. asm.org Site-directed mutagenesis has identified specific amino acid residues critical for its regulatory activity. frontiersin.org

DNA-Binding Mutants : Mutations within the N-terminal wHTH domain can impair or abolish the ability of DgoR to bind to the operator DNA, leading to constitutive expression of the dgo operon. asm.org

Superrepressor Mutants : Conversely, "superrepressor" mutants have been isolated that remain bound to the operator even in the presence of the inducer, D-galactonate. oup.comnih.gov These mutations often occur in the effector-binding pocket or regions involved in allosteric communication between the effector-binding and DNA-binding domains. researchgate.netoup.com For example, mutations at residues R102, W181, T191, and R224 resulted in significantly reduced binding affinity for D-galactonate. frontiersin.org Another mutant, T180I, was found to not bind D-galactonate at all, while others (A97V, S171L, M188I) could bind the effector but failed to undergo the necessary conformational change for derepression. oup.com

These studies highlight how genetic variations in DgoR can significantly alter its function and, consequently, affect the ability of E. coli to utilize D-galactonate. asm.org

DgoR Mutant Type Phenotype Mechanism Example Residues
DNA-Binding Defective Constitutive dgo operon expressionReduced or no affinity for the operator DNA sequence.Not specified
Superrepressor Permanent repression of dgo operonCompromised inducibility; binds DNA but has reduced affinity for D-galactonate or fails to undergo conformational change upon binding.R71C, P92L, A97V, S171L, T180I, M188I

Transport of D-Galactonate into Cells

The first step in D-galactonate metabolism is its transport across the bacterial cell membrane. This crucial function is performed by a specific transporter protein.

D-galactonate is actively transported into the E. coli cell by the DgoT protein, a member of the Major Facilitator Superfamily (MFS) of transporters. nih.govuniprot.org DgoT functions as a symporter, coupling the influx of one molecule of negatively charged D-galactonate to the co-transport of two protons (H+) into the cell. nih.govembopress.org This process is driven by the proton motive force across the cell membrane. uniprot.orgplos.org

The transport mechanism involves a series of conformational changes, a hallmark of MFS transporters, often described by the alternating access model. nih.gov

Protonation and Substrate Binding : The cycle begins with the transporter in an outward-facing conformation. The protonation of key acidic residues, specifically D46 and E133, is a prerequisite for D-galactonate binding. nih.govembopress.org

Gate Closure : Once D-galactonate binds to its site, it induces the closure of the extracellular gate. A conserved arginine residue, R47, plays a critical role in coupling substrate binding to the conformational movements of the transporter's transmembrane helices. nih.govembopress.org

Inward-Facing Conformation : The transporter then isomerizes to an inward-facing conformation.

Substrate and Proton Release : Deprotonation events involving E133 and D46 lead to the opening of the intracellular gate, allowing for the release of the D-galactonate molecule and the two protons into the cytoplasm. nih.govembopress.orgbiorxiv.org

Reset : Finally, the empty transporter returns to its outward-facing conformation, ready for another transport cycle. nih.gov

DgoT exhibits high specificity for D-galactonate. This specificity is conferred by the precise arrangement of amino acid residues within its substrate-binding pocket. nih.gov

Transporter Family Substrate Mechanism Key Residues
DgoT Major Facilitator Superfamily (MFS)D-Galactonate2 H+ / D-galactonate symportD46, R47, E133

Proton-Coupled Symport and Conformational Dynamics of DgoT

The transport of D-galactonate across the inner bacterial membrane is a critical step in its metabolism and is mediated by the D-galactonate transporter, DgoT. nih.govnih.gov This protein is a member of the major facilitator superfamily (MFS) of transporters and functions as a proton-coupled symporter, utilizing the proton motive force to drive the uptake of D-galactonate into the cytoplasm. nih.govbiorxiv.orgnih.gov

Recent research, combining molecular dynamics simulations with experimental approaches, has provided significant insights into the intricate mechanism of DgoT. nih.govembopress.org It has been established that DgoT transports one molecule of negatively charged D-galactonate in symport with two protons. nih.govembopress.org This process involves a series of precisely orchestrated conformational changes within the transporter, which are crucial for the binding, translocation, and release of the substrate and coupling ions.

The structure of DgoT consists of 12 transmembrane helices that form two domains, the N-terminal domain (TM1–TM6) and the C-terminal domain (TM7–TM12), with the substrate-binding pocket located between them. nih.govbiorxiv.org The transport cycle is initiated by the protonation of two key acidic residues, Aspartate 46 (D46) and Glutamate 133 (E133), which are located within the transmembrane domains. nih.govembopress.org The protonation of these residues is a prerequisite for the binding of D-galactonate. nih.govembopress.org

Upon substrate binding, a conserved Arginine residue, R47, plays a pivotal role in coupling this event to the subsequent conformational changes of the transporter. nih.govembopress.org The binding of D-galactonate induces the closure of the extracellular gate of DgoT, sequestering the substrate and protons from the periplasm. nih.govembopress.org Following this, the transporter undergoes a major conformational change, transitioning from an outward-facing to an inward-facing state. nih.gov

The regulation of D-galactonate transport is intrinsically linked to the expression of the dgo operon, which includes the gene for DgoT. nih.gov The expression of this operon is negatively regulated by the transcriptional repressor DgoR. nih.gov In the presence of D-galactonate, the repression by DgoR is lifted, leading to the increased synthesis of the DgoT transporter and the other enzymes required for D-galactonate metabolism. nih.gov

Key Research Findings on DgoT Function

Detailed experimental studies have elucidated the specific roles of key residues and the energetic landscape of the transport cycle.

FindingDescriptionReference
Transport Stoichiometry DgoT mediates the symport of one D-galactonate anion with two protons (2 H⁺). nih.gov
Key Residues for Protonation Protonation of Aspartate 46 (D46) and Glutamate 133 (E133) is essential for D-galactonate binding. nih.govembopress.org
Coupling of Substrate Binding Arginine 47 (R47) is crucial for coupling substrate binding to the conformational changes of the transporter. nih.govembopress.org
Gating Mechanism Substrate binding induces the closure of the extracellular gate, and subsequent deprotonation events open the intracellular gate. nih.govembopress.org
Conformational States DgoT transitions between outward-facing and inward-facing conformations. The presence of D-galactonate favors the inward-facing state. nih.gov
Rate-Limiting Step The reorientation of the empty transporter from the inward-facing to the outward-facing conformation is a rate-limiting step in the transport cycle. nih.govbiorxiv.org

Conformational Dynamics of the DgoT Transport Cycle

The transport of D-galactonate by DgoT is a dynamic process involving distinct conformational states of the protein.

StepConformational StateKey EventsReference
1. Resting State Outward-facingAwaiting proton and substrate binding. nih.govembopress.org
2. Proton & Substrate Binding Outward-occludedSequential protonation of D46 and E133, followed by D-galactonate binding. The extracellular gate closes. nih.govembopress.org
3. Isomerization Inward-facingMajor conformational change translocating the substrate-binding site to face the cytoplasm. nih.gov
4. Substrate & Proton Release Inward-openDeprotonation of E133, proton transfer from D46 to E133, and release of D-galactonate and the two protons into the cytoplasm. nih.govembopress.org
5. Reset Outward-facingThe empty transporter reverts to its initial conformation. nih.govembopress.org

Advanced Methodological Approaches in Research on 6 Phospho D Galactonate Metabolism

Biochemical and Genetic Manipulation Techniques

The study of 6-phospho-D-galactonate metabolism has been significantly advanced by a variety of biochemical and genetic manipulation techniques. These methods allow researchers to probe the function of specific genes and enzymes, as well as to engineer novel metabolic capabilities.

In Escherichia coli, the metabolism of D-galactonate proceeds through a modified Entner-Doudoroff pathway, encoded by the dgo operon. nih.gov This operon includes genes for a transporter (DgoT), a dehydratase (DgoD), a kinase (DgoK), and an aldolase (B8822740) (DgoA), and is regulated by the repressor DgoR. nih.gov Genetic manipulation, particularly the creation of gene knockout mutants, has been instrumental in confirming the roles of these genes. For instance, deletion of the dgo operon abolishes the ability of E. coli to grow on D-galactonate as the sole carbon source. nih.gov Conversely, deleting the dgoR gene, which encodes the repressor protein, leads to constitutive expression of the dgo operon and accelerated growth on D-galactonate. nih.govasm.orgresearchgate.net

Site-directed mutagenesis is another powerful tool that has been used to investigate the function of key proteins in this pathway. By altering specific amino acid residues in the DgoR repressor, researchers have been able to identify residues crucial for DNA binding and for interaction with the inducer molecule, D-galactonate. researchgate.netnih.gov These studies have provided a detailed understanding of how DgoR senses the presence of D-galactonate and subsequently regulates the expression of the metabolic genes. researchgate.netnih.gov

Furthermore, directed evolution techniques, such as error-prone PCR and DNA shuffling, have been employed to modify the properties of enzymes within this pathway. acs.orgnih.gov For example, 2-keto-3-deoxy-6-phosphogalactonate (KDPGal) aldolase has been evolved to catalyze new reactions, demonstrating the potential for engineering novel metabolic pathways based on the enzymes of D-galactonate metabolism. acs.orgnih.gov

Technique Organism Target Gene/Protein Key Finding
Gene KnockoutE. colidgo operonEssential for D-galactonate metabolism. nih.govresearchgate.net
Gene KnockoutE. colidgoRNegative regulator of the dgo operon. nih.govasm.orgresearchgate.net
Site-Directed MutagenesisE. coliDgoRIdentification of residues critical for DNA binding and effector interaction. researchgate.netnih.gov
Directed EvolutionE. coli2-keto-3-deoxy-6-phosphogalactonate aldolaseAltered substrate specificity and enhanced catalytic efficiency. acs.orgnih.gov

Structural Biology Methods for Enzyme and Regulator Characterization

Structural biology techniques have provided atomic-level insights into the proteins that mediate 6-phospho-D-galactonate metabolism. These methods are crucial for understanding the mechanisms of enzyme catalysis and transcriptional regulation.

X-ray Crystallography for Ligand-Binding Pocket Determination

X-ray crystallography has been a key technique for determining the three-dimensional structures of proteins involved in this pathway. Although the structure of the full-length DgoR repressor remains to be solved, the crystal structure of its C-terminal domain has been determined. nih.govfrontiersin.org This structure revealed a unique ligand-binding pocket that contains a divalent metal ion, which is essential for the interaction with D-galactonate. nih.govfrontiersin.org The structural data, combined with molecular docking studies, has allowed for the identification of the specific amino acid residues that form the binding pocket and interact with D-galactonate. nih.gov

In addition to DgoR, crystallographic studies of related enzymes, such as 6-phospho-β-glucosidases, have provided a framework for understanding substrate recognition and catalysis in this class of enzymes. iucr.org The high-resolution structures of these enzymes in complex with their substrates or products have detailed the intricate network of hydrogen bonds and other interactions that govern substrate specificity. iucr.org

Electrophoretic Mobility Shift Assays (EMSA) for Protein-DNA Interactions

Electrophoretic mobility shift assays (EMSA), also known as gel shift assays, have been extensively used to study the interaction between the DgoR repressor and its DNA operator site within the dgo operon. nih.govnih.govfrontiersin.orgwikipedia.org This technique is based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. wikipedia.orgthermofisher.comnih.gov

Through EMSA, it has been demonstrated that purified DgoR protein binds specifically to the promoter region of the dgo operon. nih.gov Furthermore, these assays have shown that the presence of D-galactonate, the inducer molecule, disrupts the DgoR-DNA complex in a concentration-dependent manner. nih.govnih.gov This provides direct evidence for the mechanism of derepression, where D-galactonate binding to DgoR causes a conformational change that reduces its affinity for the operator DNA, thus allowing for the transcription of the metabolic genes. nih.gov EMSA has also been crucial in validating the results of site-directed mutagenesis, confirming that mutations in the predicted DNA-binding or effector-binding sites of DgoR abolish or reduce its ability to interact with DNA or respond to D-galactonate, respectively. researchgate.netnih.gov

Micro Scale Thermophoresis (MST) for Ligand-Protein Interactions

MicroScale Thermophoresis (MST) is a powerful biophysical technique used to quantify the interactions between molecules in solution. mdpi.com This method measures the movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell that occur upon binding. mdpi.com

MST has been employed to determine the binding affinity between the DgoR repressor and its effector, D-galactonate. nih.govfrontiersin.orgasm.org These experiments have provided quantitative data on the strength of this interaction, yielding dissociation constants (Kd) in the micromolar range. asm.org This technique has also been instrumental in assessing the impact of mutations in DgoR on its ability to bind D-galactonate. For example, mutations in the residues identified through crystallography and docking as being part of the ligand-binding pocket were shown to significantly decrease the binding affinity for D-galactonate, confirming their functional importance. nih.govfrontiersin.org

Method Protein Ligand/Substrate Key Finding
X-ray CrystallographyDgoR (C-terminal domain)D-galactonate (docked)Revealed a divalent metal-containing ligand-binding pocket. nih.govfrontiersin.org
EMSADgoRdgo operator DNADgoR binds specifically to the dgo promoter, and this binding is inhibited by D-galactonate. nih.govnih.gov
MSTDgoRD-galactonateQuantified the binding affinity between DgoR and D-galactonate and validated the role of specific residues in this interaction. nih.govfrontiersin.orgasm.org

Computational and Theoretical Modeling for Metabolic and Structural Analysis

Computational and theoretical approaches have become indispensable tools for integrating experimental data and gaining a deeper understanding of the dynamics and regulation of 6-phospho-D-galactonate metabolism.

Molecular Docking and Dynamics Simulations for Ligand-Protein Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netbingol.edu.tr This method has been used to model the interaction between D-galactonate and the DgoR repressor. nih.gov Based on the crystal structure of the C-terminal domain of DgoR, docking simulations have successfully predicted the binding mode of D-galactonate within the ligand-binding pocket, identifying key hydrogen bonding and electrostatic interactions. nih.gov These computational predictions have been subsequently validated by experimental data from site-directed mutagenesis, EMSA, and MST. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of biomolecular systems, allowing researchers to study the conformational changes and flexibility of proteins and their complexes over time. frontiersin.orgnih.govmpg.dedovepress.com MD simulations of the DgoR repressor, both in its free form and in complex with DNA and/or D-galactonate, have been performed to elucidate the allosteric mechanism of its regulation. asm.org These simulations have provided insights into how the binding of D-galactonate to the C-terminal domain induces conformational changes that are transmitted to the N-terminal DNA-binding domain, leading to a decrease in its affinity for the operator DNA. asm.orgresearchgate.net This detailed dynamic information is crucial for a complete understanding of how the repressor functions as a molecular switch in response to the presence of its effector.

Genome-Scale Metabolic Models (GSMs) for System-Level Analysis

Genome-Scale Metabolic Models (GSMs) have emerged as powerful computational tools for the system-level analysis of cellular metabolism, including the pathways involving 6-phospho-D-galactonate. These models are mathematical reconstructions of the entire metabolic network of an organism, incorporating all known biochemical reactions and the genes that encode the catalyzing enzymes. nih.gov For the D-galactonate pathway, this involves a modified Entner-Doudoroff pathway found in various bacteria, such as Escherichia coli. nih.gov

The reconstruction process begins by annotating the organism's genome to identify all metabolic genes. For the D-galactonate (dgo) pathway, this includes genes for a transporter (DgoT), a dehydratase (DgoD), a kinase (DgoK), and an aldolase (DgoA). nih.gov These gene-protein-reaction (GPR) associations are fundamental to the model's structure. nih.gov The pathway proceeds as follows: D-galactonate is transported into the cell and converted by DgoD to 2-dehydro-3-deoxy-D-galactonate. This intermediate is then phosphorylated by DgoK to form 2-dehydro-3-deoxy-6-phospho-D-galactonate. Finally, the aldolase DgoA cleaves this 6-phosphate compound into pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, which enter central metabolism. nih.govlums.edu.pkfrontiersin.org

These meticulously curated models allow for the simulation of metabolic fluxes—the rates of all reactions in the network—under various conditions, providing a holistic view of how an organism utilizes substrates like D-galactonate. nih.gov

Enzyme Gene (E. coli) Reaction Catalyzed Pathway Step
D-galactonate transporterdgoTD-galactonate (extracellular) → D-galactonate (intracellular)1. Transport
D-galactonate dehydratasedgoDD-galactonate → 2-dehydro-3-deoxy-D-galactonate + H₂O2. Dehydration
2-dehydro-3-deoxy-D-galactonate kinasedgoKATP + 2-dehydro-3-deoxy-D-galactonate → ADP + 2-dehydro-3-deoxy-6-phospho-D-galactonate3. Phosphorylation
2-dehydro-3-deoxy-6-phospho-D-galactonate aldolasedgoA2-dehydro-3-deoxy-6-phospho-D-galactonate ⇌ D-glyceraldehyde 3-phosphate + Pyruvate4. Cleavage

Predicting Metabolic Adaptation Mechanisms

A key application of GSMs is predicting how organisms adapt their metabolism to different nutritional environments. pnas.org By simulating growth on various sole carbon sources, these models can predict whether a strain is capable of utilizing a specific nutrient, such as D-galactonate. For instance, models of 55 sequenced E. coli and Shigella strains predicted that 40 of them were capable of growing on D-galactonate. nih.gov Such in silico predictions show strong agreement with experimental results; one study comparing 12 reconstructed strains found that model predictions matched experimental growth outcomes with 80% accuracy. pnas.org

These predictive capabilities are crucial for understanding bacterial physiology in diverse niches. The upregulation of dgo genes has been observed in pathogenic bacteria during infection of a host, suggesting that the ability to metabolize D-galactonate is an important adaptation for colonization and virulence. nih.govasm.org GSMs provide a framework to systematically investigate these adaptations and identify genes essential for survival in specific environments. nih.govpnas.org

Strain Type Model Organism Prediction Focus Key Finding Reference
Enteric BacteriaSalmonella (410 strains)Growth capabilities in >530 environmentsMetabolic capabilities correspond to the strain's serovar and isolation host. researchgate.net
Pathogenic/CommensalE. coli / Shigella (55 strains)Growth on D-galactonate40 out of 55 strains were predicted to be capable of growing on D-galactonate. nih.gov
Diverse PathotypesE. coli (12 strains)Growth on 6 differentiating carbon sourcesIn silico growth predictions agreed with 80% of experimental outcomes. pnas.org

Quantitative Enzyme Cytochemistry and Histochemistry (Metabolic Mapping)

Quantitative enzyme cytochemistry, also known as metabolic mapping, is a powerful technique for studying metabolism by measuring the activity of specific enzymes directly within their cellular or tissue environment. jove.com This approach avoids the potential artifacts of studies using cell-free homogenates by preserving the enzyme in its natural subcellular location. The technique is particularly well-suited for dehydrogenases, which are key enzymes in many metabolic pathways. jove.com

The core principle involves incubating unfixed cells or cryostat tissue sections in a specialized reaction medium. This medium contains the substrate for the target enzyme, its necessary cofactor (e.g., NADP⁺), and a tetrazolium salt. The dehydrogenase performs its catalytic function, reducing the cofactor (NADP⁺ to NADPH). An intermediate electron carrier in the medium then transfers the hydrogen from the reduced cofactor to the tetrazolium salt, converting it into a highly colored, insoluble formazan (B1609692) precipitate at the site of enzyme activity. jove.com The intensity of the color, which is directly proportional to the enzyme's activity, can then be quantified using microdensitometry or image analysis. researchgate.net

In Situ Enzyme Activity Measurement in Tissues

The in situ measurement of enzyme activity in tissues provides physiologically relevant data on metabolic capacity at a microscopic level. For enzymes involved in the D-galactonate pathway, such as a putative 6-phospho-D-galactonate dehydrogenase, this technique can be applied directly. The substrate, Lithium 6-phospho-D-galactonate, is included in the incubation medium along with the cofactor NADP⁺ and a tetrazolium salt like Nitrotetrazolium Blue chloride. jove.com

The reaction is performed on thin, unfixed cryostat sections of the tissue of interest. d-nb.info The rate of formazan formation is measured over time or at a fixed endpoint, providing a quantitative measure of the enzyme's activity level within specific cells or regions of the tissue. jove.comresearchgate.net This allows for the precise localization and quantification of metabolic activity, revealing, for example, differences between cell types within a single tissue sample. d-nb.info

Component Function in Assay Example
SubstrateThe molecule acted upon by the target enzyme.This compound jove.com
CofactorA non-protein chemical compound required for the enzyme's activity.Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) jove.com
Tetrazolium SaltFinal electron acceptor that forms a colored precipitate upon reduction.Nitrotetrazolium Blue chloride (NBT) jove.com
IntermediateElectron carrier that shuttles electrons from the reduced cofactor to the tetrazolium salt.Phenazine methosulfate (PMS) jove.com
BufferMaintains a stable pH for optimal enzyme function.Phosphate buffer
Tissue SampleSource of the enzyme in its native cellular environment.Unfixed cryostat tissue section jove.comd-nb.info

Application in Enzyme Inhibition Studies

Quantitative enzyme histochemistry is also a valuable tool for studying the effects of inhibitors on enzyme activity in situ. This approach can be more physiologically relevant than traditional in vitro assays because the inhibitor's effect is assessed within the complex milieu of the cell, where factors like membrane transport and compartmentalization play a role. jove.com

To conduct an inhibition study, parallel tissue sections are incubated in the standard reaction medium, with and without the addition of a potential inhibitor. The enzyme activity is quantified in both sets of samples. A significant reduction in formazan production in the presence of the compound indicates its inhibitory effect on the target enzyme. jove.com This method allows researchers to screen for potential drug candidates or to understand how metabolic pathways are regulated by endogenous inhibitory molecules. For example, studies on related pathways have shown that the accumulation of phosphorylated intermediates can cause growth inhibition, a phenomenon that could be directly visualized and quantified at the enzyme level using this technique. researchgate.net

Future Directions and Emerging Research Avenues

Unraveling Novel Metabolic Roles and Pathways

The canonical role of 6-phospho-D-galactonate is as a key intermediate in the DeLey-Doudoroff pathway, where it is synthesized from D-galactonate via 2-dehydro-3-deoxy-D-galactonate and subsequently cleaved into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate. nih.govresearchgate.netnih.gov This pathway is crucial for the utilization of D-galactonic acid, a sugar acid found in various natural environments, including those rich in red algal polysaccharides. researchgate.netfrontiersin.org

Future research will likely focus on uncovering non-canonical roles for this phosphogalactonate. Investigations into its potential as a signaling molecule, akin to how other sugar phosphates like fructose-2,6-bisphosphate regulate central metabolism, are warranted. It is known to be an intermediate metabolite of the pentose (B10789219) phosphate (B84403) pathway and can inhibit the enzyme 6-phospho-gluconate dehydrogenase. sigmaaldrich.com Studies exploring whether the accumulation of 6-phospho-D-galactonate under specific conditions can allosterically regulate other enzymes or transcription factors could reveal new layers of metabolic control. Furthermore, identifying and characterizing this pathway in a wider range of microorganisms, particularly in extremophiles and marine bacteria, may uncover novel enzymatic variations and metabolic contexts. researchgate.netfrontiersin.org For instance, the degradation of carrageenan in marine bacteria like Flavobacterium algicola involves the formation of 2-keto-3-deoxy-6-phospho-D-galactonate, highlighting the pathway's importance in specific ecological niches. asm.org

Expanding the Understanding of Regulatory Networks Across Diverse Organisms

In Escherichia coli, the metabolism of D-galactonate is tightly controlled by the DgoR transcriptional repressor, a member of the GntR/FadR family. nih.govoup.comresearchgate.net DgoR represses the expression of the dgo operon, which includes the genes for the transporter (DgoT), dehydratase (DgoD), kinase (DgoK), and aldolase (B8822740) (DgoA). nih.govresearchgate.net D-galactonate itself acts as the inducer, binding to DgoR and causing a conformational change that leads to its release from the DNA operator site, thus allowing transcription of the metabolic genes. nih.govoup.com

A significant avenue for future research is the identification and characterization of regulatory systems for D-galactonate metabolism in other organisms. Many bacteria that utilize sugar acids possess GntR/FadR family regulators, and comparative genomics can predict which organisms might have DgoR homologs. researchgate.net Experimental validation of these predictions, coupled with studies on the specific effector molecules and DNA binding sites, will broaden our understanding of how this pathway is controlled in diverse bacterial phyla. Investigating potential post-transcriptional regulation, for example through small RNAs, also presents a promising research direction for understanding the fine-tuning of this metabolic pathway. researchgate.net

Optimizing Bioproduction and Biocatalytic Applications

The enzymes of the D-galactonate pathway hold potential for biocatalysis and metabolic engineering. The kinase (DgoK) and aldolase (DgoA) could be harnessed for the synthesis of valuable chemicals. For instance, 2-keto-3-deoxy-6-phospho-D-galactonate aldolase catalyzes a reversible C-C bond formation, a reaction type that is highly valuable in synthetic organic chemistry. nih.govfrontiersin.org

Future efforts will likely focus on:

Enzyme Engineering: Modifying enzymes like DgoK and DgoA through directed evolution or rational design to enhance their stability, substrate specificity, and catalytic efficiency for industrial applications. acs.org

Metabolic Engineering: Engineering microbial hosts like E. coli or yeast to produce D-galactonate-derived products. This could involve deleting competing metabolic pathways to channel flux towards a desired compound or overexpression of the dgo operon enzymes. nih.govresearchgate.net

Cell-Free Biocatalysis: Developing cell-free systems using purified enzymes of the pathway for the controlled synthesis of specific metabolites, such as 2-keto-3-deoxy-D-galactonate, which can be prepared from D-galactonate. preprints.org

These approaches could enable the sustainable production of sugar acids and their derivatives from renewable feedstocks. nih.govacs.org

Integration of Multi-Omics Data for Systems-Level Insights

To gain a holistic understanding of the role of 6-phospho-D-galactonate, integrating data from various "omics" platforms is essential. plos.orgnih.gov While genomics can identify the genes involved in the pathway, a systems-level perspective requires a multi-pronged approach. nih.govuni.lu

Emerging research will increasingly utilize:

Transcriptomics: To study how the expression of the dgo operon and other related genes changes in response to D-galactonate or other environmental stimuli. nih.gov

Proteomics: To quantify the levels of the Dgo enzymes and identify post-translational modifications that may regulate their activity. nih.gov

Metabolomics: To measure the intracellular concentrations of 6-phospho-D-galactonate and related metabolites, providing direct insight into metabolic flux and potential pathway bottlenecks. plos.orgnih.gov

By integrating these datasets, researchers can build more comprehensive models of D-galactonate metabolism. plos.orgmdpi.com This can reveal previously unknown interactions between the D-galactonate pathway and other areas of metabolism, such as the pentose phosphate pathway or central carbon metabolism, and elucidate its physiological role in the broader context of the cell. nih.govresearchgate.net

Advancements in Computational Predictions and Experimental Validations

Computational biology provides powerful tools to guide and accelerate research into metabolic pathways. uni-tuebingen.deescholarship.org Genome-scale metabolic models (GEMs) can be used to predict metabolic fluxes and the physiological consequences of gene knockouts. uni.lu

Future research will benefit from a synergistic cycle of computational prediction and experimental validation:

Predictive Modeling: Using flux balance analysis and other modeling techniques to predict the optimal conditions for producing a target compound derived from D-galactonate. uni.luescholarship.org

Pathway Discovery: Employing bioinformatic tools to mine genomic and metagenomic data for novel enzymes and pathways related to D-galactonate metabolism. researchgate.netfrontiersin.org

Experimental Validation: Using targeted experiments, such as genetic screens, enzyme assays, and isotopic labeling studies, to test and refine the hypotheses generated by computational models. nih.govacs.org For example, a genetic screen using a dgoA mutant, which accumulates the potentially toxic 2-dehydro-3-deoxy-D-galactonate 6-phosphate, can be used to isolate and study superrepressor mutants of the DgoR regulator. oup.comresearchgate.net

This iterative approach will be crucial for efficiently mapping unknown parts of metabolism, understanding complex regulatory networks, and designing effective metabolic engineering strategies.

Q & A

Q. What are the established synthesis protocols for Lithium 6-phospho-D-galactonate, and what purification methods ensure high yield and purity?

this compound is synthesized via phosphorylation of D-galactonic acid followed by lithium salt formation. Key steps include:

  • Phosphorylation : Reacting D-galactonic acid with phosphorus oxychloride under anhydrous conditions at controlled temperatures (0–4°C) to avoid side reactions .
  • Purification : Use ion-exchange chromatography to isolate the phosphorylated product, followed by lyophilization for salt formation. HPLC with refractive index detection ensures purity (>95%) .
  • Yield Optimization : Adjust molar ratios (e.g., 1:1.2 for D-galactonic acid:POCl₃) and monitor pH during neutralization to minimize hydrolysis .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • NMR Spectroscopy : ¹H and ³¹P NMR confirm phosphorylation at the C6 position. For example, a ³¹P signal at δ +1.5 ppm indicates a monophosphate ester .
  • Mass Spectrometry : ESI-MS in negative mode shows [M–Li]⁻ ions at m/z 273.1 (calculated for C₆H₁₂O₁₀P⁻) .
  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA mobile phase) resolves impurities, while ion-pairing methods quantify lithium content .

Q. What are the primary applications of this compound in enzymatic studies?

This compound serves as:

  • A substrate analog for galactose-metabolizing enzymes (e.g., galactose dehydrogenase), enabling kinetic studies via stopped-flow spectrophotometry .
  • A competitive inhibitor in phosphotransferase assays, with IC₅₀ values determined using Lineweaver-Burk plots .
  • A stabilizing agent for metal-dependent enzymes, leveraging lithium’s weak coordination properties to study cation-binding sites .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the thermodynamic stability of this compound in aqueous solutions?

  • Control Variables : Temperature (4–37°C), pH (5.0–8.0), and ionic strength (0.1–1.0 M NaCl) to mimic physiological conditions .
  • Degradation Analysis : Use ³¹P NMR to track phosphate ester hydrolysis. Fit data to first-order kinetics models to calculate half-lives .
  • Contradiction Management : Reconcile conflicting stability reports (e.g., pH-dependent vs. temperature-driven degradation) by isolating variables and employing Arrhenius plots to identify dominant factors .

Q. How can researchers address contradictions in reported stability data of this compound under varying experimental conditions?

  • Methodological Replication : Standardize buffer systems (e.g., Tris-HCl vs. phosphate buffers) to eliminate confounding ion effects .
  • Multivariate Analysis : Apply DOE (Design of Experiments) to assess interactions between pH, temperature, and ionic strength. Response surface methodology (RSM) identifies optimal stability conditions .
  • Meta-Analysis : Systematically review literature to identify methodological divergences (e.g., sample preparation protocols) that explain discrepancies .

Q. What advanced computational modeling approaches are suitable for predicting the reactivity of this compound in enzymatic studies?

  • Molecular Dynamics (MD) Simulations : Simulate enzyme-ligand binding using AMBER or GROMACS. Focus on lithium’s role in modulating active-site electrostatics .
  • QM/MM Hybrid Models : Combine quantum mechanics (B3LYP/6-31G*) for the ligand with molecular mechanics for the enzyme to study phosphorylation transition states .
  • Docking Studies : Use AutoDock Vina to predict binding affinities, validating results with isothermal titration calorimetry (ITC) .

Q. How can isotopic labeling of this compound enhance mechanistic studies in metabolic pathways?

  • ¹³C-Labeling : Synthesize the compound with ¹³C at C6 to track incorporation into metabolic intermediates via 2D NMR or LC-MS .
  • ³²P Radiolabeling : Monitor phosphate transfer kinetics in real time using scintillation counting .
  • Stable Isotope Tracing : Apply ⁶Li-enriched samples to study lithium’s transport dynamics in cellular models via inductively coupled plasma mass spectrometry (ICP-MS) .

Data Analysis and Interpretation

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound inhibition assays?

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using tools like GraphPad Prism .
  • Error Propagation : Account for variability in triplicate measurements via Monte Carlo simulations .
  • Bayesian Inference : Use Stan or PyMC3 to estimate posterior distributions of IC₅₀ values, improving reproducibility in low-sample studies .

Q. How should researchers validate the specificity of this compound in enzyme inhibition studies?

  • Negative Controls : Test against structurally similar analogs (e.g., 6-phospho-D-gluconate) to rule out nonspecific binding .
  • Knockout Models : Use CRISPR-Cas9 to delete target enzymes in cell lines, confirming loss of inhibitory effects .
  • Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) .

Ethical and Reproducibility Considerations

Q. What steps ensure ethical compliance and reproducibility in studies involving this compound?

  • Data Transparency : Publish raw NMR spectra, chromatograms, and kinetic datasets in repositories like Zenodo .
  • Reagent Validation : Certify compound purity via independent third-party labs (e.g., ISO 17025-accredited facilities) .
  • Ethical Review : For cellular or animal studies, obtain approval from institutional review boards (IRBs) following ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.